Quinazoline-8-carbaldehyde chemical properties and structure
Quinazoline-8-carbaldehyde chemical properties and structure
An In-Depth Technical Guide to Quinazoline-8-carbaldehyde: Properties, Synthesis, and Applications
Introduction
The quinazoline scaffold is a cornerstone in modern medicinal chemistry and materials science, widely recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, is present in over 200 naturally occurring alkaloids and numerous synthetic compounds with significant pharmacological activities.[1][3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5]
Among the vast library of quinazoline derivatives, Quinazoline-8-carbaldehyde emerges as a particularly valuable synthetic intermediate. Its unique structure, featuring a reactive aldehyde group at the 8-position of the quinazoline core, provides a versatile handle for constructing more complex molecules. The strategic placement of the aldehyde on the benzene ring, rather than the pyrimidine ring, influences its electronic properties and reactivity, making it a sought-after building block in targeted drug discovery and the development of advanced organic materials.
This technical guide offers a comprehensive overview of Quinazoline-8-carbaldehyde for researchers, chemists, and professionals in drug development. It delves into its core chemical properties, outlines a practical synthetic approach, explores its reactivity, and highlights its key applications, providing a foundational understanding of this important molecule.
Part 1: Molecular Structure and Physicochemical Properties
Structural Elucidation
Quinazoline-8-carbaldehyde consists of a planar quinazoline ring system with a formyl (aldehyde) group substituted at the C8 position. This substitution is on the carbocyclic (benzene) portion of the fused heterocycle.
-
IUPAC Name: Quinazoline-8-carbaldehyde
-
CAS Number: 1823899-37-1
-
Molecular Formula: C₉H₆N₂O[6]
-
Canonical SMILES: C1=CC=C2C(=C1C=O)N=CN=C2
Physicochemical Properties
The key physicochemical properties of Quinazoline-8-carbaldehyde are summarized below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 158.16 g/mol | |
| Appearance | Crystalline compound / Light yellow solid | [3] |
| Melting Point | 190-195 °C | |
| Solubility | Limited solubility in common organic solvents. | |
| Storage Conditions | Light-sensitive, store at 2-8 °C in amber glassware. |
Spectroscopic Profile (Predicted)
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.5-9.5 ppm). The aldehyde proton (–CHO) would appear as a sharp singlet at a significantly downfield shift, typically between 9.8 and 10.5 ppm. The protons on the quinazoline core would exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) characteristic of a substituted aromatic system.
-
¹³C NMR: The carbon spectrum would show a highly deshielded signal for the aldehyde carbonyl carbon, expected around 190-195 ppm. Aromatic carbons would resonate in the 120-155 ppm range.
-
Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a strong C=O stretch for the aldehyde at approximately 1700-1710 cm⁻¹ and C-H stretching for the aldehyde proton around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1500-1650 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 158.16. Common fragmentation patterns would involve the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da).
Part 2: Synthesis and Reactivity
Synthetic Strategy: Oxidation of 8-Methylquinazoline
A prevalent and logical method for the synthesis of aromatic aldehydes is the selective oxidation of the corresponding methyl-substituted precursor. This approach is efficient and avoids the harsh conditions sometimes required for direct formylation of an aromatic ring. The proposed synthesis of Quinazoline-8-carbaldehyde is via the oxidation of 8-methylquinazoline, a transformation for which selenium dioxide (SeO₂) is a classic and effective reagent.
Caption: Proposed synthetic workflow for Quinazoline-8-carbaldehyde.
Experimental Protocol: Synthesis of Quinazoline-8-carbaldehyde
The following is a representative protocol based on established selenium dioxide oxidation procedures for methyl-substituted heterocycles.
Objective: To synthesize Quinazoline-8-carbaldehyde from 8-methylquinazoline.
Reagents & Materials:
-
8-Methylquinazoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methylquinazoline (1 equivalent) and anhydrous 1,4-dioxane. Stir until the starting material is fully dissolved.
-
Rationale: Dioxane is an excellent solvent for this reaction due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures required for SeO₂ oxidation, and its ability to dissolve both the organic substrate and the oxidant to some extent.
-
-
Addition of Oxidant: To the stirring solution, add selenium dioxide (1.1 equivalents) portion-wise.
-
Rationale: A slight excess of the oxidant ensures complete conversion of the starting material. Portion-wise addition helps to control any initial exotherm.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The high temperature is necessary to overcome the activation energy for the benzylic C-H bond oxidation. TLC monitoring prevents over-reaction and determines the point of maximum product formation.
-
-
Workup and Extraction: After cooling to room temperature, filter the mixture through a pad of Celite to remove the black selenium byproduct. Rinse the filter pad with DCM.
-
Rationale: Filtration removes insoluble inorganic byproducts.
-
-
Combine the filtrate and washings. Transfer to a separatory funnel and wash sequentially with water and saturated aqueous NaHCO₃ solution to remove any acidic impurities.
-
Rationale: The aqueous washes remove any remaining water-soluble impurities and neutralize trace acids.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removal of residual water is crucial before final purification.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Quinazoline-8-carbaldehyde.
-
Rationale: Chromatography separates the desired product from unreacted starting material and any organic side products, yielding the final compound in high purity.
-
Chemical Reactivity
The reactivity of Quinazoline-8-carbaldehyde is dominated by the aldehyde functional group and influenced by the electronic nature of the quinazoline core.
-
Reactions of the Aldehyde Group: The aldehyde is a versatile electrophile and can undergo a wide array of transformations. These include:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted 8-(aminomethyl)quinazolines.
-
Condensation Reactions: Forms Schiff bases (imines) with primary amines, hydrazones with hydrazine derivatives, and oximes with hydroxylamine. These reactions are fundamental for elaborating the structure in drug discovery.[5][9]
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, extending the carbon chain at the 8-position.
-
Oxidation/Reduction: Can be easily oxidized to quinazoline-8-carboxylic acid using agents like potassium permanganate or reduced to 8-(hydroxymethyl)quinazoline with sodium borohydride.
-
-
Reactivity of the Quinazoline Core: The quinazoline ring itself is relatively stable. Electrophilic substitution on the benzene ring is directed by the two nitrogen atoms and the aldehyde. The C8 position is generally one of the most reactive sites toward electrophiles in the parent quinazoline system.[3][10] The presence of the deactivating aldehyde group at this position would make further electrophilic substitution on the benzene ring less favorable. Nucleophilic attack is favored at the C4 and C2 positions of the pyrimidine ring.[3]
Part 3: Applications in Research and Development
Quinazoline-8-carbaldehyde serves as a high-value intermediate, primarily in the fields of medicinal chemistry and materials science.
Keystone Intermediate in Medicinal Chemistry
The quinazoline framework is central to many targeted therapies, especially kinase inhibitors used in oncology.[11][12] Quinazoline-8-carbaldehyde is an ideal starting point for creating libraries of novel drug candidates.
-
Synthesis of Kinase Inhibitors: The aldehyde group can be used to install pharmacophores that form crucial hydrogen bonds or covalent interactions within the active site of a target enzyme, such as a protein kinase. For example, it can be converted into an amine, alcohol, or other functional group designed to interact with specific amino acid residues.
-
Scaffold for Bioactive Molecules: Beyond cancer, quinazoline derivatives are explored for a multitude of diseases.[1][4] The aldehyde at C8 allows for the systematic modification of the molecule to optimize its activity, selectivity, and pharmacokinetic properties (ADME).
Caption: Role of Quinazoline-8-carbaldehyde in kinase inhibitor synthesis.
Building Block for Organic Electronics
In materials science, electron-deficient heterocyclic compounds are valuable for creating n-type organic semiconductors.
-
Electron-Transport Materials: Derivatives of Quinazoline-8-carbaldehyde have been investigated for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of both the quinazoline core and the aldehyde group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating efficient electron injection and transport. The rigid, planar structure of the quinazoline scaffold promotes molecular packing and enhances charge mobility in the solid state.
Part 4: Handling, Storage, and Safety
-
Safety: Quinazoline-8-carbaldehyde is a chemical irritant. It may cause skin, eye, and respiratory tract irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound is noted to be light-sensitive. To prevent degradation, it should be stored in a tightly sealed, amber-colored vial at refrigerated temperatures (2-8 °C).
Conclusion
Quinazoline-8-carbaldehyde is more than just another chemical reagent; it is a strategic building block that bridges fundamental organic synthesis with applied science. Its combination of a privileged heterocyclic core and a reactive aldehyde handle makes it an enabling tool for innovation. For medicinal chemists, it offers a reliable platform for developing next-generation targeted therapeutics. For materials scientists, it provides a rigid, electron-deficient scaffold for creating novel organic electronic materials. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher aiming to leverage the vast potential of the quinazoline chemical space.
References
-
Khan, I., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available from: [Link]
-
International Journal of Informative & Futuristic Research. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Available from: [Link]
-
Aute K. The Role of Quinazoline Derivatives in Modern Drug Discovery. Available from: [Link]
-
RSC Publishing. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available from: [Link]
-
Wani, A. K., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Available from: [Link]
-
Chemsrc. Quinoline-8-carbaldehyde | CAS#:38707-70-9. Available from: [Link]
-
Matrix Fine Chemicals. QUINOLINE-8-CARBALDEHYDE | CAS 38707-70-9. Available from: [Link]
-
National Center for Biotechnology Information. 8-Quinolinecarboxaldehyde | C10H7NO | CID 170103 - PubChem. Available from: [Link]
-
National Center for Biotechnology Information. Quinoline-8-carboxaldehyde, thiosemicarbazone | C11H10N4S | CID 9567547 - PubChem. Available from: [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available from: [Link]
-
ResearchGate. (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. Available from: [Link]
-
SciSpace. Quinazoline derivatives & pharmacological activities: a review. Available from: [Link]
-
ResearchGate. (PDF) Nucleosides 8[13]: Ribosylation of Fused Quinazolines—Synthesis of New[11][14]Triazolo[5,1-b]. Available from: [Link]
-
Research and Reviews. Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents | Open Access Journals. Available from: [Link]
-
Bi, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]
-
Wikipedia. Quinazoline. Available from: [Link]
-
Goral, M., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available from: [Link]
-
CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Available from: [Link]
-
ResearchGate. Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. Available from: [Link]
-
ResearchGate. ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Available from: [Link]
-
National Institute of Standards and Technology. Quinazoline - the NIST WebBook. Available from: [Link]
-
ResearchGate. Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. …. Available from: [Link]
-
Bhat, S. Y., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. Available from: [Link]
-
Devi, M., et al. Synthesis of Quinazoline Derivatives. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(- The Royal Society of Chemistry. Available from: [Link]
-
Researcher.Life. Synthesis of Quinazoline Derivatives - R Discovery. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
- 7. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. scispace.com [scispace.com]
- 11. ijirt.org [ijirt.org]
- 12. nbinno.com [nbinno.com]
- 13. cas 933747-26-3|| where to buy quinazoline-4-carbaldehyde [english.chemenu.com]
- 14. 1823899-37-1|Quinazoline-8-carbaldehyde|BLD Pharm [bldpharm.com]
